molecular formula C14H20N2O2S B5662570 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol

(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol

Cat. No. B5662570
M. Wt: 280.39 g/mol
InChI Key: WCUHGNSNVPBVRN-OTYXRUKQSA-N
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Description

Synthesis Analysis

The synthesis of thiazole-based compounds, including those similar to our compound of interest, involves several sophisticated chemical processes. Studies have demonstrated the use of quantum chemical calculations and cyclization reactions to design and synthesize these compounds, highlighting the complexity and precision required in these chemical synthesis processes. Notably, these syntheses often yield compounds with interesting antibacterial and antimycobacterial activities, suggesting their potential utility in developing new therapeutic agents (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole-based compounds is often characterized using techniques such as FT-IR spectroscopy and single-crystal X-ray diffraction. These methods allow for the detailed examination of the molecule's geometry, confirming the synthesized structure's accuracy and providing insights into the molecular interactions within the compound. Such detailed structural analysis is crucial for understanding the compound's potential interactions and functions (Acar et al., 2017).

Chemical Reactions and Properties

Thiazole-based compounds exhibit a range of chemical reactions, including hydrogen bonding interactions that can facilitate molecular self-assembly. These interactions are essential for the compound's chemical properties and potential applications in materials science and pharmacology. The ability to engage in specific chemical reactions makes these compounds valuable for further chemical modifications and applications (Demir et al., 2017).

properties

IUPAC Name

[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-9-7-16(8-14(9,18)11-4-3-5-11)13(17)12-6-15-10(2)19-12/h6,9,11,18H,3-5,7-8H2,1-2H3/t9-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUHGNSNVPBVRN-OTYXRUKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3=CN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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